molecular formula C13H23NO4 B1459550 Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate CAS No. 1313358-57-4

Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate

Cat. No. B1459550
M. Wt: 257.33 g/mol
InChI Key: BDQWLUCKINFTPX-IUCAKERBSA-N
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Description

“Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate” is a chemical compound with the molecular formula C11H19NO4 . It contains a total of 35 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .


Molecular Structure Analysis

The molecular structure of “Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate” includes a four-membered cyclobutane ring, an ester group (aliphatic), and a (thio-) carbamate group (aliphatic) . The compound also contains 2 double bonds and 5 rotatable bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate” are not fully detailed in the retrieved data. The compound’s molecular formula is C11H19NO4 , and it contains several functional groups that could influence its properties, including an ester and a carbamate .

Scientific Research Applications

Synthesis and Conformational Studies

  • Conformationally Constrained Amino Acids : A study highlighted the synthesis of Boc-protected 5,5-dimethylproline methyl ester, demonstrating its utility in forming predominantly cis peptide bond isomers when incorporated into peptides. This property is crucial for the development of peptides with specific structural features (Magaard et al., 1993).

  • Incorporation into Small Peptides : Another research developed mild conditions for the synthesis of N-Boc-protected derivatives from methyl 2-chloro-2-cyclopropylideneacetate, leading to the generation of β-amino acids and their successful incorporation into small peptides, demonstrating the compound's versatility in peptide chemistry (Meijere et al., 2010).

Physical-Chemical Properties and Molecular Structure

  • Hydrogen-Bonding Pattern Studies : Research on the hydrogen-bonding patterns of related δ-keto acids revealed insights into the solid-state organization, providing valuable information for understanding the molecular structure and interactions of cyclic β-amino acids (Coté et al., 1997).

  • Vibrational Circular Dichroism : The study of peptide models built from related cyclic β-amino acids using vibrational circular dichroism (VCD) combined with quantum chemical calculations offered a novel method to probe the solid-state organization and understand the conformational preferences of these molecules (Declerck et al., 2019).

Applications in Drug Discovery and Development

  • Cyclobutane-derived Diamines : Exploration of cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane, highlighted their potential as sterically constrained diamine building blocks for drug discovery. This research underscores the applicability of such molecules in the development of new therapeutics (Radchenko et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, “cis-3-(Boc-amino)cyclohexanecarboxylic acid”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to “Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate”.

properties

IUPAC Name

methyl (1R,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-8(10(15)17-6)13(9,4)5/h8-9H,7H2,1-6H3,(H,14,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQWLUCKINFTPX-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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